3-Methyl-3-(methylsulfanyl)oxolan-2-one
Description
3-Methyl-3-(methylsulfanyl)oxolan-2-one is a γ-lactone (oxolan-2-one) derivative with a unique substitution pattern at the 3-position of the tetrahydrofuran ring. Its structure features two methyl groups and a methylsulfanyl (SCH₃) group at the 3-position, resulting in the molecular formula C₆H₁₀O₂S and a molecular weight of 146.20 g/mol.
Properties
CAS No. |
40587-60-8 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3-methyl-3-methylsulfanyloxolan-2-one |
InChI |
InChI=1S/C6H10O2S/c1-6(9-2)3-4-8-5(6)7/h3-4H2,1-2H3 |
InChI Key |
PKDZFMNPTBLJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1=O)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 3-methyl-3-(methylsulfanyl)oxolan-2-one with structurally related oxolan-2-one derivatives, focusing on substituent effects, physical properties, and synthesis.
Structural and Functional Group Variations
Key Compounds:
Key Observations
Substituent Effects on Physical Properties
Indole Derivatives (12, 14, 16):
- The indole substituent at position 5 increases molecular weight and aromaticity, leading to solid states (red or yellow solids) with defined melting points (e.g., 117–121°C for 12 ).
- Allyl substitution (16 ) reduces crystallinity, resulting in a yellow oil, likely due to increased steric bulk and reduced intermolecular interactions .
- Sulfur-Containing Analogs: The methylsulfanyl group in the target compound may enhance lipophilicity compared to oxygenated analogs (e.g., 3-acetyl-3-hydroxyoxolan-2-one in ). However, its phenyl-conjugated analog (3-{[4-(methylsulfanyl)phenyl]methyl}amino)oxolan-2-one) has a higher molecular weight (237.32 g/mol) and likely distinct solubility profiles .
Electronic and Reactivity Considerations
- In contrast, the hydroxyphenyl group in EPI introduces hydrogen-bonding capability, which may stabilize crystal packing or biological interactions .
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